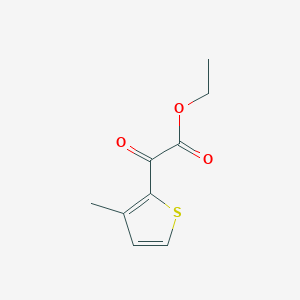

Ethyl 3-methylthiophene-2-glyoxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3-methylthiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYCFIORSNTJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560477 | |

| Record name | Ethyl (3-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32977-83-6 | |

| Record name | Ethyl (3-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-methylthiophene-2-glyoxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-methylthiophene-2-glyoxylate, a key heterocyclic building block in organic synthesis. The document delves into its core chemical and physical properties, offers a detailed spectroscopic profile for unambiguous identification, and explores its synthesis and reactivity. Authored for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical insights, including detailed experimental protocols and safety considerations. The aim is to furnish scientists with the foundational knowledge required to effectively and safely utilize this versatile reagent in their research endeavors.

Introduction and Significance

This compound, with CAS Number 32977-83-6, is a bifunctional molecule featuring a substituted thiophene ring and an α-ketoester moiety (glyoxylate). The thiophene ring is a privileged scaffold in medicinal chemistry, known for its aromatic properties and its ability to act as a bioisostere for benzene rings. The glyoxylate functional group is a versatile handle for a wide array of chemical transformations, including reductions, C-C bond formations, and heterocycle synthesis.

The strategic placement of the methyl group at the 3-position and the glyoxylate at the 2-position of the thiophene ring makes this compound a valuable intermediate for synthesizing complex, biologically active molecules. Its structural motifs are found in various pharmaceutical agents, agrochemicals, and materials science applications. This guide serves as a technical resource to facilitate its application in the laboratory.

Physicochemical Properties

A clear understanding of a compound's physical properties is paramount for its proper handling, storage, and use in chemical reactions. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32977-83-6 | [1] |

| Molecular Formula | C₉H₁₀O₃S | N/A |

| Molecular Weight | 198.24 g/mol | N/A |

| Appearance | Colorless to yellow or brown liquid | [2] |

| Boiling Point | 102-110 °C at 0.8 mmHg | [3] |

| Density | 1.25 g/cm³ | [3] |

| Refractive Index (n²⁰/D) | 1.5475 - 1.5525 | [2] |

| Solubility | Difficult to mix with water | [3][4] |

| Storage Temperature | Refrigerator (2-8 °C) |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. Below is a summary of the expected spectral characteristics for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.

-

Thiophene Protons (H4, H5): Two doublets are expected in the aromatic region (~6.9-7.6 ppm), corresponding to the two protons on the thiophene ring. Their coupling constant (J) will be indicative of ortho-coupling.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet (~4.4 ppm) and a triplet (~1.4 ppm) are characteristic of the ethyl group. The quartet arises from the methylene protons coupled to the methyl protons, and the triplet from the methyl protons coupled to the methylene protons.

-

Methyl Group Proton (-CH₃): A singlet is expected for the methyl group attached to the thiophene ring (~2.5 ppm), as it has no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum reveals the number and types of carbon environments in the molecule.

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The ketone carbonyl (~180-190 ppm) and the ester carbonyl (~160-165 ppm) are highly deshielded.

-

Thiophene Carbons: Four signals are expected in the aromatic region (~125-150 ppm) for the carbons of the thiophene ring.

-

Ethyl Ester Carbons (-OCH₂CH₃): Two signals are expected, one for the methylene carbon (~62 ppm) and one for the terminal methyl carbon (~14 ppm).

-

Methyl Group Carbon (-CH₃): A signal for the methyl group on the thiophene ring is expected around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C=O Stretching: Strong, sharp absorption bands are expected between 1660-1750 cm⁻¹. The presence of two carbonyl groups (ketone and ester) may lead to two distinct or one broadened peak in this region.

-

C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region is indicative of the ester C-O bond.

-

C-H Stretching: Bands around 2850-3000 cm⁻¹ correspond to aliphatic C-H bonds, while those above 3000 cm⁻¹ (if present) would indicate aromatic C-H bonds.

-

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the aromatic thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at an m/z ratio corresponding to its molecular weight (198.24).

Synthesis and Reactivity

Synthesis Pathway

A common and effective method for the synthesis of hetaryl glyoxylates involves the Friedel-Crafts acylation of the corresponding heterocycle. For this compound, this involves the reaction of 3-methylthiophene with an appropriate acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst.

// Nodes Start [label="Reactants:\n3-Methylthiophene\nEthyl Oxalyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Friedel-Crafts Acylation\nLewis Acid (e.g., AlCl₃)\nInert Solvent (e.g., DCM)\nCooling (0 °C to RT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\nQuench with water/ice\nNeutralize with base", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extraction\nOrganic Solvent (e.g., EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\nSilica Gel Chromatography or\nVacuum Distillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product:\nthis compound", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Workup [label="Reaction Mixture"]; Workup -> Extraction [label="Crude Mixture"]; Extraction -> Purification [label="Organic Layer"]; Purification -> Product [label="Purified Compound"]; } dot Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

-

Catalyst Addition: Cool the flask to 0 °C using an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Thiophene Addition: Add 3-methylthiophene to the stirred suspension.

-

Acylation: Add a solution of ethyl oxalyl chloride in DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C. The causality here is critical: slow addition prevents an exothermic runaway and minimizes side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-water to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity Profile

The reactivity is dominated by the two key functional groups: the thiophene ring and the α-ketoester.

-

Thiophene Ring Reactivity: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic substitution.[5] However, the presence of the deactivating glyoxylate group at the 2-position will direct incoming electrophiles primarily to the 5-position. The sulfur atom in the thiophene ring is generally resistant to alkylation and oxidation under normal conditions.[5] In some biological systems or with strong oxidizing agents, the sulfur can be oxidized to a thiophene-S-oxide, which is a reactive intermediate.[6]

-

α-Ketoester Reactivity: This moiety is highly versatile.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: The electrophilic ketone carbon is a target for various nucleophiles, including Grignard reagents and organolithium compounds, to form tertiary alcohols.

-

Wittig Reaction: The ketone can undergo Wittig-type reactions to form alkenes.

-

Condensation Reactions: The α-ketoester can participate in various condensation reactions, for example, with active methylene compounds.

-

// Central Node Main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Reaction Paths Reduction [label="Reduction\n(e.g., NaBH₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophilic_Add [label="Nucleophilic Addition\n(e.g., Grignard Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrophilic_Sub [label="Electrophilic Substitution\n(on thiophene ring, C5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Ester Hydrolysis\n(Acid/Base)", fillcolor="#FBBC05", fontcolor="#202124"];

// Products Alcohol [label="α-Hydroxy Ester", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Tertiary_Alcohol [label="Tertiary Alcohol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Substituted_Thiophene [label="5-Substituted Thiophene", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Carboxylic_Acid [label="α-Keto Acid", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Main -> Reduction; Reduction -> Alcohol; Main -> Nucleophilic_Add; Nucleophilic_Add -> Tertiary_Alcohol; Main -> Electrophilic_Sub; Electrophilic_Sub -> Substituted_Thiophene; Main -> Hydrolysis; Hydrolysis -> Carboxylic_Acid; } dot Caption: Key reaction pathways for this compound.

Handling, Safety, and Disposal

As a laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its common precursor, ethyl glyoxylate.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not inhale the substance or its mixture as vapors may cause drowsiness or dizziness.[8] Keep the compound away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and ground all equipment to prevent static discharge.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

Spills: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[9] Absorb the spill with an inert material (e.g., sand, Chemizorb®) and place it in a suitable, closed container for disposal.[7][9]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its utility stems from the ability to further elaborate its structure. For instance, it is a precursor for the synthesis of thieno[2,3-b]pyridines and other fused heterocyclic systems that are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. The combination of the thiophene core and the versatile glyoxylate handle allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery.

References

-

Organic Syntheses. Procedure. Retrieved from [Link]

-

Wiley-VCH. Supporting Information. Retrieved from [Link]

- HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES)

-

Wikipedia. Thiophene. Retrieved from [Link]

-

National Institutes of Health. (2014). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Retrieved from [Link]

- Google Patents. JPH06321866A - Production of ethyl glyoxylate.

-

PubMed. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Retrieved from [Link]

-

Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

- Google Patents. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid.

-

Cheméo. Chemical Properties of 3-OH-benzyl (CAS 155174-22-4). Retrieved from [Link]

-

Slideshare. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Retrieved from [Link]

-

University of Calgary. Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

-

University of Calgary. Spectra Problem #7 Solution. Retrieved from [Link]

Sources

- 1. This compound CAS#: 32977-83-6 [chemicalbook.com]

- 2. B24712.18 [thermofisher.com]

- 3. Ethyl thiophene-2-glyoxylate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. ETHYL THIOPHENE-2-GLYOXYLATE | 4075-58-5 [chemicalbook.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-methylthiophene-2-glyoxylate: Foundational Principles and Practical Execution

This guide provides a comprehensive overview of the chemical synthesis of Ethyl 3-methylthiophene-2-glyoxylate, a key intermediate in the development of various pharmaceutical agents. We will delve into the selection of starting materials, the mechanistic underpinnings of the synthetic strategy, and a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of both the theory and practice of this synthesis.

Strategic Approach: The Friedel-Crafts Acylation of 3-Methylthiophene

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 3-methylthiophene. This classic electrophilic aromatic substitution reaction is the cornerstone of C-C bond formation on aromatic rings.[1][2] The core of this strategy involves the reaction of an acylating agent with the thiophene ring in the presence of a Lewis acid catalyst.

Rationale for Starting Material Selection

-

3-Methylthiophene: This is the foundational aromatic core, providing the thiophene nucleus with the desired methyl group at the 3-position. The electron-donating nature of the methyl group activates the thiophene ring towards electrophilic substitution, making the reaction more facile than with unsubstituted thiophene.

-

Ethyl Oxalyl Chloride: This acylating agent is selected for its ability to introduce the ethyl glyoxylate moiety in a single step. It is a reactive acid chloride that, upon reaction with a Lewis acid, forms a highly electrophilic acylium ion.

-

Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a powerful and commonly used Lewis acid catalyst for Friedel-Crafts reactions.[1][3] Its function is to coordinate with the acyl chloride, facilitating the formation of the reactive acylium ion. While other Lewis acids can be used, AlCl₃ is often chosen for its high activity and cost-effectiveness. However, it is crucial to use it in anhydrous form as it reacts violently with water.[3][4]

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.

-

Formation of the Acylium Ion: Ethyl oxalyl chloride reacts with aluminum chloride to form a highly reactive acylium ion. This is the key electrophile in the reaction.

-

Electrophilic Attack: The electron-rich thiophene ring of 3-methylthiophene acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position (adjacent to the sulfur atom). This regioselectivity is governed by the stability of the resulting carbocation intermediate (the sigma complex). Attack at the C2 position allows for greater delocalization of the positive charge, making it the more stable and kinetically favored pathway.[5] The methyl group at the 3-position further directs the incoming electrophile to the adjacent C2 position.

-

Rearomatization: The sigma complex then loses a proton to restore the aromaticity of the thiophene ring, yielding the final product, this compound.

The overall reaction can be visualized as follows:

Experimental Protocol: A Self-Validating System

The following protocol is a robust, self-validating procedure for the synthesis of this compound. Each step is designed to ensure high yield and purity, with explanations for the critical parameters.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 3-Methylthiophene | C₅H₆S | 98.17 | 1.0 | Ensure high purity. |

| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | 1.1 | Corrosive and a lachrymator; handle in a fume hood.[6] |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | Highly hygroscopic and reacts violently with water.[3][4] |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Must be dry to prevent decomposition of AlCl₃. |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | For quenching the reaction. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | For neutralization. |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | For washing the organic layer. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying the organic layer. |

Step-by-Step Methodology

Safety First: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. All glassware must be thoroughly dried to prevent any moisture from interfering with the reaction.

-

Reaction Setup:

-

Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. This maintains an inert atmosphere, which is crucial due to the moisture sensitivity of aluminum chloride.

-

To the flask, add anhydrous aluminum chloride (1.2 eq.).

-

Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

-

Formation of the Acylium Ion Complex:

-

Cool the slurry to 0°C using an ice bath. This is critical to control the exothermic reaction between aluminum chloride and the acyl chloride.[3]

-

In the dropping funnel, prepare a solution of ethyl oxalyl chloride (1.1 eq.) in anhydrous DCM.

-

Add the ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, ensuring the temperature remains below 5°C.

-

-

Acylation of 3-Methylthiophene:

-

Prepare a solution of 3-methylthiophene (1.0 eq.) in anhydrous DCM in a separate, dry flask.

-

Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.

-

Remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Quenching and Workup:

-

Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex. This step is highly exothermic and should be performed with caution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine. The bicarbonate wash is to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a yellow to brown oil. Purify the residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure this compound.

-

Characterization

The purified product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the acylation.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of 3-methylthiophene is a reliable and efficient method. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of moisture and temperature management. By understanding the underlying mechanism and adhering to a robust experimental protocol, researchers can consistently produce this valuable intermediate in high yield and purity, facilitating its application in pharmaceutical research and development.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

PubMed. (n.d.). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Oxalyl Chloride. Retrieved from [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved from [Link]

-

bioRxiv. (n.d.). SYNTHETIC METHODS General methods. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

-

HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. (n.d.). Retrieved from [Link]

-

Sci-Hub. (2010). Enantioselective Friedel–Crafts Alkylation of Thiophenes with Ethyl Glyoxylate: Easy Access to Chiral Secondary Alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

-

YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2016, January 10). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Retrieved from [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

Sources

The Dual Reactivity of the Glyoxylate Group in Thiophene Scaffolds: A Technical Guide for Synthetic Chemists

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Reactivity of Thiophene Glyoxylates.

Thiophene glyoxylates are a class of organic compounds of significant interest in medicinal chemistry and materials science. The presence of both a ketone and an ester functionality directly attached to the versatile thiophene ring system imparts a rich and tunable reactivity profile. This guide provides a comprehensive overview of the key reactions of the glyoxylate group in thiophene compounds, offering insights into reaction mechanisms, detailed experimental protocols, and methods for structural characterization.

Introduction: The Thiophene Glyoxylate Core

The thiophene ring, an isostere of benzene, is a privileged scaffold in drug discovery, known to enhance metabolic stability and modulate pharmacokinetic properties. When functionalized with a glyoxylate group (-COCOOR), the resulting molecule becomes a versatile building block for the synthesis of more complex heterocyclic systems and densely functionalized molecules. The electrophilic nature of the two adjacent carbonyl carbons, influenced by the electron-donating properties of the thiophene ring, dictates the regioselectivity and stereoselectivity of various chemical transformations. Understanding and controlling this reactivity is paramount for the effective utilization of these synthons in drug development and materials science.

Electronic Landscape: The Influence of the Thiophene Ring

The reactivity of the glyoxylate group is significantly modulated by its attachment to the thiophene nucleus. The electron-rich nature of the thiophene ring, arising from the lone pairs on the sulfur atom participating in the aromatic system, can influence the electrophilicity of the adjacent carbonyl carbons. This electronic interplay can affect the rates and outcomes of nucleophilic attack and other reactions compared to analogous phenylglyoxylates. For instance, the electron-donating character of the thiophene ring can be expected to slightly reduce the electrophilicity of the ketone carbonyl, potentially influencing the regioselectivity of nucleophilic attack.

Key Transformations of the Glyoxylate Group

The glyoxylate moiety offers two primary sites for chemical modification: the ketone and the ester carbonyl groups. This section details the principal reactions targeting these functionalities.

Nucleophilic Addition to the Ketone Carbonyl

The ketone carbonyl of the glyoxylate group is a primary target for a variety of nucleophiles, leading to the formation of α-hydroxy and α-alkyl/aryl thiophene acetic acid derivatives.

Organometallic reagents such as Grignard and organolithium reagents readily add to the ketone carbonyl, affording tertiary alcohols after acidic workup. Careful control of reaction conditions, such as low temperatures and slow addition of the organometallic reagent, is crucial to prevent side reactions, including addition to the ester carbonyl.[1]

Experimental Protocol: Grignard Reaction with Ethyl Thiophene-2-glyoxylate

Objective: To synthesize ethyl 2-hydroxy-2-(thiophen-2-yl)alkanoates or arylacetates.

Materials:

-

Ethyl thiophene-2-glyoxylate

-

Magnesium turnings

-

Alkyl or aryl halide (e.g., bromobenzene)

-

Anhydrous diethyl ether or THF

-

Anhydrous HCl in diethyl ether or saturated aqueous NH4Cl solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of the alkyl or aryl halide in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Addition to Thiophene Glyoxylate: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of ethyl thiophene-2-glyoxylate in anhydrous diethyl ether dropwise with vigorous stirring.

-

Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by water.[2] Dropwise addition of the thiophene glyoxylate at low temperature helps to control the exothermic reaction and minimize the potential for the Grignard reagent to react with the ester functionality of the product.[1]

The Reformatsky reaction provides a route to β-hydroxy esters by reacting the ketone of the thiophene glyoxylate with an α-halo ester in the presence of zinc metal.[3][4] The organozinc intermediate is less reactive than a Grignard reagent, which often leads to higher yields and fewer side reactions.[5]

Experimental Protocol: Reformatsky Reaction with Ethyl Thiophene-2-glyoxylate

Objective: To synthesize β-hydroxy esters from ethyl thiophene-2-glyoxylate.

Materials:

-

Ethyl thiophene-2-glyoxylate

-

Ethyl bromoacetate

-

Activated zinc dust

-

Anhydrous benzene or THF

-

Saturated aqueous NH4Cl solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried flask, add activated zinc dust and a crystal of iodine (to activate the zinc). Add a solution of ethyl thiophene-2-glyoxylate and ethyl bromoacetate in anhydrous benzene.

-

Reaction Execution: Heat the mixture to reflux with stirring. The reaction is often initiated by the disappearance of the iodine color.

-

Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture and add a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[6]

Self-Validating System: The formation of the desired β-hydroxy ester can be confirmed by the appearance of a hydroxyl stretch in the IR spectrum and the characteristic signals in the 1H and 13C NMR spectra. The absence of starting material by TLC indicates a complete reaction.

Olefination Reactions at the Ketone Carbonyl

The conversion of the ketone carbonyl to a carbon-carbon double bond is a powerful tool for extending the carbon framework. The Wittig and Horner-Wadsworth-Emmons reactions are the most common methods to achieve this transformation.

The Wittig reaction utilizes a phosphorus ylide to convert the ketone to an alkene. The stereochemical outcome of the reaction is dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

A modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide.[7] This reaction typically shows excellent (E)-selectivity for the formation of the alkene.[7][8] The water-soluble phosphate byproduct of the HWE reaction simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[8]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction of Ethyl Thiophene-2-glyoxylate

Objective: To synthesize α,β-unsaturated esters from ethyl thiophene-2-glyoxylate.

Materials:

-

Ethyl thiophene-2-glyoxylate

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous THF

-

Saturated aqueous NH4Cl solution

-

Anhydrous sodium sulfate

Procedure:

-

Ylide Generation: To a suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate dropwise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Olefination: Cool the resulting solution of the phosphonate carbanion to 0 °C and add a solution of ethyl thiophene-2-glyoxylate in anhydrous THF dropwise.

-

Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the addition of saturated aqueous NH4Cl solution.

-

Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Authoritative Grounding: The stereoselectivity of the HWE reaction is generally high for the (E)-isomer due to the thermodynamic stability of the intermediate leading to its formation.[7][9] However, modifications to the phosphonate reagent and reaction conditions can be employed to favor the (Z)-isomer.[9]

Condensation Reactions

The active methylene group adjacent to the ester carbonyl can participate in condensation reactions, further functionalizing the glyoxylate moiety.

The Knoevenagel condensation involves the reaction of the ketone carbonyl with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[10] This reaction leads to the formation of a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation of Ethyl Thiophene-2-glyoxylate

Objective: To synthesize α-cyano-β-(2-thienyl)acrylic acid ethyl ester.

Materials:

-

Ethyl thiophene-2-glyoxylate

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

Ice-water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl thiophene-2-glyoxylate and malononitrile in ethanol.

-

Catalysis and Reaction: Add a catalytic amount of piperidine and stir the mixture at room temperature. Monitor the reaction by TLC.[11]

-

Product Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[5][12]

Trustworthiness: The progress of the reaction can be reliably tracked by TLC, observing the consumption of the starting materials and the formation of the more conjugated, and typically more UV-active, product.

Reduction of the Ketone Carbonyl

Selective reduction of the ketone carbonyl in the presence of the ester is a valuable transformation, yielding α-hydroxy-α-(2-thienyl)acetates.

Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing ketones in the presence of esters under controlled conditions.[13] The reaction is typically carried out in alcoholic solvents.

Experimental Protocol: Reduction of Ethyl Thiophene-2-glyoxylate with NaBH₄

Objective: To synthesize ethyl 2-hydroxy-2-(thiophen-2-yl)acetate.

Materials:

-

Ethyl thiophene-2-glyoxylate

-

Sodium borohydride

-

Methanol or Ethanol

-

Dilute aqueous HCl

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve ethyl thiophene-2-glyoxylate in methanol and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Workup: After the reaction is complete (monitored by TLC), carefully add dilute aqueous HCl to quench the excess NaBH₄ and neutralize the mixture.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product. Purify by column chromatography if necessary.[14][15]

Expertise & Experience: The portion-wise addition of NaBH₄ helps to control the exothermic reaction and prevent over-reduction. While NaBH₄ is generally selective for ketones over esters, prolonged reaction times or elevated temperatures can lead to the reduction of the ester group.

Spectroscopic Characterization

The structural elucidation of thiophene glyoxylate derivatives relies on a combination of spectroscopic techniques.

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (m/z) | IR (cm⁻¹) |

| Ethyl thiophene-2-glyoxylate | 8.13 (dd, J = 3.8, 1.0 Hz, 1H), 7.83 (dd, J = 4.8, 1.0 Hz, 1H), 7.22-7.17 (m, 1H), 4.44 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H)[8] | 176.4, 161.7, 139.1, 137.4, 137.2, 128.6, 62.7, 14.0[8] | 184.02 (M+) | ~1730 (C=O, ester), ~1670 (C=O, ketone) |

| Ethyl thiophene-3-glyoxylate | 8.54 (s, 1H), 7.69 (d, J = 5.0 Hz, 1H), 7.38-7.34 (m, 1H), 4.42 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H)[8] | 178.2, 162.4, 137.6, 127.9, 126.6, 62.5, 14.1[8] | 184.02 (M+) | ~1730 (C=O, ester), ~1670 (C=O, ketone) |

¹H NMR: The protons on the thiophene ring typically appear in the aromatic region (7.0-8.5 ppm). The ethyl ester protons give rise to a characteristic quartet and triplet. ¹³C NMR: The two carbonyl carbons are readily identifiable in the downfield region of the spectrum, with the ketone carbonyl typically appearing at a lower field than the ester carbonyl. Mass Spectrometry: The molecular ion peak is usually observed, and fragmentation patterns can provide further structural information. Infrared Spectroscopy: Strong absorptions corresponding to the C=O stretching vibrations of the ketone and ester groups are characteristic.

Visualization of Reaction Pathways

Caption: Nucleophilic addition to the ketone of thiophene glyoxylate.

Caption: Horner-Wadsworth-Emmons olefination of thiophene glyoxylate.

Conclusion

The glyoxylate group, when attached to a thiophene ring, presents a synthetically valuable handle for the elaboration of this important heterocyclic scaffold. The dual reactivity of the ketone and ester functionalities allows for a wide range of chemical transformations, including nucleophilic additions, olefinations, condensations, and reductions. A thorough understanding of the electronic influence of the thiophene ring and careful control of reaction conditions are essential for achieving high yields and selectivities in these reactions. The protocols and insights provided in this guide serve as a valuable resource for chemists engaged in the synthesis of novel thiophene-based compounds for various applications.

References

-

Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. Available at: [Link]

-

Reformatsky Reaction | NROChemistry. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

-

A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti - SBQ. Available at: [Link]

-

The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - NIH. Available at: [Link]

-

An Application of the Reformatsky Reaction to the Thiophene Series of Compounds. Available at: [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]

-

Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction - PMC - PubMed Central. Available at: [Link]

-

NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF - SciSpace. Available at: [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Available at: [Link]

-

Sodium Borohydride Reduction of Benzoin Introduction: The most common and useful reducing agents for reducing aldehydes, ketones. Available at: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

-

NaBH4 reduction of ester : r/Chempros - Reddit. Available at: [Link]

-

Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone - MDPI. Available at: [Link]

-

Knoevenagel condensation of malononitrile and ethylcyanoacetate with various aldehydes. Available at: [Link]

-

What products are formed when Grignard's reagent reacts with alcohols and thiols? - Quora. Available at: [Link]

-

NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction of Nitroarenes - ResearchGate. Available at: [Link]

-

(PDF) ChemInform Abstract: Convenient Methods for the Reduction of Amides, Nitriles, Carboxylic Esters, Acids and Hydroboration of Alkenes Using NaBH4/I2 System. - ResearchGate. Available at: [Link]

- CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents.

- CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents.

Sources

- 1. quora.com [quora.com]

- 2. An Application of the Reformatsky Reaction to the Thiophene Series of Compounds - UNT Digital Library [digital.library.unt.edu]

- 3. Reformatsky Reaction [organic-chemistry.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

Ethyl 3-Methylthiophene-2-glyoxylate: A Versatile Bifunctional Building Block for the Synthesis of Novel Heterocyclic Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 3-methylthiophene-2-glyoxylate is a potent and versatile building block in modern organic and medicinal chemistry. Its unique bifunctional architecture, comprising a reactive α-keto ester moiety and an electron-rich 3-methylthiophene core, provides a strategic platform for the construction of complex, fused heterocyclic systems. This guide elucidates the synthetic pathways to this key intermediate and explores its application in the assembly of medicinally relevant scaffolds, such as thieno[2,3-b]pyridines and thieno[2,3-b]pyrazines. Detailed mechanistic insights, step-by-step experimental protocols, and process logic are provided to empower researchers in leveraging this compound for novel drug discovery and development programs.

Core Characteristics and Synthesis

The strategic value of this compound stems from its two distinct reactive centers, which can be addressed sequentially or in one-pot transformations to build molecular complexity efficiently.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 32977-83-6 | [1][2] |

| Molecular Formula | C₉H₁₀O₃S | [2] |

| Molecular Weight | 198.24 g/mol | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | [1][3][4] |

| IUPAC Name | ethyl 2-(3-methylthiophen-2-yl)-2-oxoacetate | [2] |

Regioselective Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of 3-methylthiophene. The regioselectivity of this reaction is a critical consideration. Electrophilic aromatic substitution on a thiophene ring preferentially occurs at the C2 and C5 positions due to the superior stabilization of the cationic intermediate (Wheland intermediate) through resonance involving the sulfur atom's lone pairs.[5][6] The methyl group at the 3-position further activates the ring and sterically directs the incoming electrophile to the adjacent C2 position, ensuring high regioselectivity.

The reaction proceeds by activating ethyl oxalyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), to generate a highly electrophilic acylium ion.[7][8] This electrophile is then attacked by the electron-rich thiophene ring to yield the desired product.

Diagram 1: Synthesis of this compound

Caption: Friedel-Crafts acylation workflow.

Experimental Protocol 1: Synthesis of this compound

-

System: Anhydrous, under an inert atmosphere (N₂ or Ar).

-

Reagents:

-

3-Methylthiophene (1.0 equiv)

-

Ethyl oxalyl chloride (1.1 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M aq.)

-

Saturated Sodium Bicarbonate solution

-

Brine, Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.2 equiv) and suspend it in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add ethyl oxalyl chloride (1.1 equiv) dropwise to the stirred suspension, maintaining the temperature at 0 °C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of 3-methylthiophene (1.0 equiv) in anhydrous DCM dropwise over 30 minutes. A color change and evolution of HCl gas (which should be scrubbed) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This step is highly exothermic and should be performed slowly in a fume hood.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Application in the Synthesis of Thieno[2,3-b]pyridine Scaffolds

The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, found in molecules designed as kinase inhibitors, anti-cancer agents, and modulators of DNA repair pathways.[9][10] this compound is an ideal precursor for constructing this ring system via the Friedländer annulation or related condensation reactions.

This synthesis involves the condensation of the α-keto ester with a compound containing an activated methylene group (e.g., malononitrile or ethyl cyanoacetate) and an amine, often in the presence of a base. A particularly efficient method is a one-pot, three-component reaction known as the Gewald reaction, which typically synthesizes 2-aminothiophenes.[11][12][13] A modification of this logic, the Friedländer synthesis, can be applied here by reacting the dicarbonyl compound with an enaminonitrile or a similar precursor.

Diagram 2: Synthesis of a Thieno[2,3-b]pyridine Derivative

Caption: Friedländer-type synthesis workflow.

Experimental Protocol 2: Synthesis of 6-Amino-4-methyl-7H-thieno[2,3-b]pyridine-5-carbonitrile

-

System: Standard laboratory glassware, reflux setup.

-

Reagents:

-

This compound (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Ammonium acetate (4.0 equiv)

-

Ethanol or Acetic Acid (as solvent)

-

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv), malononitrile (1.1 equiv), and ammonium acetate (4.0 equiv).

-

Add ethanol or glacial acetic acid as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.

-

Monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.

-

Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice water to induce precipitation.

-

Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to afford the pure thieno[2,3-b]pyridine derivative.

-

Application in the Synthesis of Thieno[2,3-b]pyrazine Scaffolds

Thieno[2,3-b]pyrazines are another class of heterocyclic compounds with significant biological activities, including applications as antitumor and antiparasitic agents.[14][15][16] The synthesis of this scaffold from this compound is remarkably straightforward, leveraging the 1,2-dicarbonyl character of the glyoxylate moiety.

The core reaction is a condensation with a 1,2-diamine. The reaction typically proceeds under mild acidic or neutral conditions and often requires heating to drive the cyclization and dehydration steps, leading to the aromatic pyrazine ring.

Diagram 3: Synthesis of a Thieno[2,3-b]pyrazine Derivative

Caption: Condensation workflow for thienopyrazines.

Experimental Protocol 3: Synthesis of 3-Methyl-1,4-dihydrothieno[2,3-b]pyrazin-2(1H)-one

-

System: Standard laboratory glassware, reflux setup.

-

Reagents:

-

This compound (1.0 equiv)

-

Ethane-1,2-diamine (1.05 equiv)

-

Ethanol

-

A catalytic amount of acetic acid (optional, can facilitate the reaction)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

-

Add ethane-1,2-diamine (1.05 equiv) to the solution. If desired, add a few drops of glacial acetic acid.

-

Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting materials.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid by vacuum filtration. Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate to potentially recover more product.

-

Purification: The crude solid can be purified by recrystallization from ethanol to yield the pure thieno[2,3-b]pyrazine derivative.

-

Conclusion

This compound stands out as a high-value, versatile intermediate for constructing diverse and medicinally relevant heterocyclic frameworks. Its efficient synthesis via Friedel-Crafts acylation and the divergent reactivity of its α-keto ester and thiophene functionalities allow for the streamlined assembly of thieno[2,3-b]pyridines, thieno[2,3-b]pyrazines, and other related scaffolds. The protocols and mechanistic rationale presented in this guide provide a robust foundation for researchers and drug development professionals to integrate this powerful building block into their synthetic programs, accelerating the discovery of next-generation therapeutics.

References

-

Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. (n.d.). Synlett. Retrieved from [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Bourguignon, J., Lemarchand, M., & Quéguiner, G. (1980). Nouvelles syntheses de la thieno[2,3‐b] pyrazine. Journal of Heterocyclic Chemistry, 17(2), 257–264. Retrieved from [Link]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. Retrieved from [Link]

-

Al-Heidous, M., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Retrieved from [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Schneller, S. W., & Clough, F. W. (1975). Studies of thieno[2,3‐b]pyrazines in preparation of pyrazino[2′,3′:4,5]thieno[3,2‐d]pyrimidines and related molecules. Journal of Heterocyclic Chemistry, 12(3), 513–516. Retrieved from [Link]

-

Synthesis and Characterization of New 2,3-Disubstituted Thieno[3,4-b]pyrazines: Tunable Building Blocks for Low Band Gap Conjugated Materials. (2010). ACS Publications. Retrieved from [Link]

-

Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[11][17]pyridine scaffold. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Thieno[2,3-b]Pyridinones Acting as Cytoprotectants and as Inhibitors of [3H]Glycine Binding to the N-Methyl-d-aspartate (NMDA) Receptor. (2016). figshare. Retrieved from [Link]

-

Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (n.d.). ResearchGate. Retrieved from [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. (n.d.). Zenodo. Retrieved from [Link]

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Methods for the synthesis of thieno[2,3‐b]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

- Acylation of thiophene. (n.d.). Google Patents.

-

ETHYL DIETHOXYACETATE. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. This compound CAS#: 32977-83-6 [chemicalbook.com]

- 2. This compound | 32977-83-6 [amp.chemicalbook.com]

- 3. Ethyl thiophene-2-glyoxylate | CymitQuimica [cymitquimica.com]

- 4. Ethyl thiophene-2-glyoxylate, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Gewald Reaction [organic-chemistry.org]

- 14. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation [mdpi.com]

- 15. sci-hub.box [sci-hub.box]

- 16. sci-hub.jp [sci-hub.jp]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Thienyl Glyoxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of thienyl glyoxylates. These heterocyclic α-keto esters are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals. This document explores the historical context of their emergence from the broader field of thiophene chemistry, details the primary synthetic routes with step-by-step protocols, and discusses their chemical properties and modern analytical characterization. The guide is intended to serve as a valuable resource for researchers and professionals in organic chemistry and drug discovery, offering both foundational knowledge and practical insights into the utility of these important compounds.

Historical Perspective: From Thiophene's Discovery to the Advent of Thienyl Glyoxylates

The story of thienyl glyoxylates is intrinsically linked to the discovery of their parent heterocycle, thiophene. In 1882, Viktor Meyer, while demonstrating the "indophenin test" for benzene, made the serendipitous discovery that crude benzene contained a sulfur-containing impurity responsible for the color reaction.[1][2][3][4] He named this new compound "thiophene," derived from the Greek words "theion" (sulfur) and "phaino" (to show or appear).[1] This discovery opened up a new field of heterocyclic chemistry.

While a singular "discovery" of thienyl glyoxylates is not documented in a landmark publication, their synthesis became a logical progression following the establishment of electrophilic aromatic substitution reactions on the thiophene ring. The Friedel-Crafts acylation, a cornerstone of aromatic chemistry, was naturally extended to this newly discovered heterocycle.[5][6][7] Thiophene and its derivatives were found to readily undergo acylation, providing a pathway to a wide array of functionalized compounds.[2][5] The reaction of thiophene with acylating agents that possess the glyoxylate moiety, such as esters of oxalyl chloride, would have been the conceptual foundation for the first synthesis of thienyl glyoxylates.

The historical development can be understood as a confluence of two key areas of research: the burgeoning field of thiophene chemistry and the well-established methodologies for the synthesis of α-keto esters. The inherent reactivity of the thiophene ring towards electrophilic attack made it a prime candidate for functionalization, and the utility of the glyoxylate group as a versatile synthetic handle provided the impetus for the development of these compounds.

Synthetic Methodologies: A Practical Guide

The primary and most versatile method for the synthesis of thienyl glyoxylates is the Friedel-Crafts acylation of thiophene and its derivatives. This section provides a detailed, self-validating protocol for this key transformation, along with other notable synthetic routes.

Friedel-Crafts Acylation: The Workhorse Reaction

The Friedel-Crafts acylation of thiophene with an ester of oxalyl chloride (e.g., ethyl oxalyl chloride) in the presence of a Lewis acid catalyst is the most direct route to thienyl glyoxylates. Thiophene derivatives readily undergo electrophilic acylation, typically at the 2-position. Unlike furan and pyrrole, the acylation of thiophene often necessitates the use of a Lewis acid.

Experimental Protocol: Synthesis of Ethyl 2-(Thiophen-2-yl)-2-oxoacetate

Objective: To synthesize ethyl 2-(thiophen-2-yl)-2-oxoacetate via Friedel-Crafts acylation.

Materials:

-

Thiophene

-

Ethyl oxalyl chloride

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Hexane

-

Calcium Chloride (CaCl₂) (anhydrous)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve thiophene in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add titanium tetrachloride to the cooled solution while stirring.

-

To this mixture, add ethyl oxalyl chloride dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for six hours.[8]

-

Cool the reaction mixture to 20°C and pour it onto ice.[8]

-

Acidify the mixture with concentrated hydrochloric acid.[8]

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).[8]

-

Combine the organic phases and wash twice with water (2 x 100 mL).[8]

-

Dry the organic layer over anhydrous calcium chloride.[8]

-

Concentrate the solution under reduced pressure.[8]

-

Recrystallize the crude product from hexane to yield the purified ethyl 2-(thiophen-2-yl)-2-oxoacetate.[8]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (TiCl₄): Titanium tetrachloride is a common Lewis acid used to activate the acyl chloride for electrophilic attack on the electron-rich thiophene ring.

-

Reaction at Reflux: Heating the reaction mixture increases the rate of reaction, ensuring complete conversion.

-

Aqueous Workup with Acid: The addition of ice and hydrochloric acid quenches the reaction and protonates any intermediates, facilitating the isolation of the neutral organic product.

-

Extraction and Drying: These standard procedures are essential for isolating the product from the aqueous phase and removing any residual water before purification.

-

Recrystallization: This final step purifies the product by removing any unreacted starting materials and byproducts.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the most common method, other approaches to synthesizing thienyl glyoxylates and their derivatives exist. One such method involves the oxidation of 2-acetylthiophene. A patented method describes the use of nitrosyl sulfuric acid as an oxidizing agent to convert 2-acetylthiophene to 2-thienylglyoxylic acid.[9]

Caption: Primary synthetic routes to thienyl glyoxylates.

Chemical Properties and Reactivity

Thienyl glyoxylates are characterized by the presence of two adjacent electrophilic centers: the ketone carbonyl and the ester carbonyl. This dicarbonyl motif makes them highly reactive and versatile building blocks in organic synthesis. The electron-withdrawing nature of the glyoxylate group deactivates the thiophene ring towards further electrophilic substitution.

The reactivity of thienyl glyoxylates can be broadly categorized as follows:

-

Reactions at the Ketone Carbonyl: This is the more reactive of the two carbonyl groups and readily undergoes nucleophilic attack. Common reactions include:

-

Reduction: Selective reduction of the ketone to a secondary alcohol.

-

Formation of Imines and Oximes: Reaction with primary amines and hydroxylamine, respectively.

-

Wittig-type Reactions: Conversion of the ketone to an alkene.

-

-

Reactions involving both Carbonyls: The 1,2-dicarbonyl system can react with binucleophiles, such as 1,2-diamines, to form heterocyclic structures.

-

Reactions at the Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide through reaction with amines.

Caption: Reactivity map of thienyl glyoxylates.

Analytical Characterization

The structural elucidation and purity assessment of thienyl glyoxylates rely on standard spectroscopic techniques.

| Technique | Key Features and Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Characteristic signals for the thiophene protons, typically in the aromatic region (δ 7-8 ppm). The ester alkyl group will show signals in the aliphatic region (e.g., a quartet and a triplet for an ethyl ester).[10] ¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester) in the downfield region (δ 160-200 ppm). Signals for the thiophene carbons will also be present in the aromatic region.[10] |

| Infrared (IR) Spectroscopy | Strong, distinct absorption bands for the two carbonyl groups (C=O). The ketone carbonyl stretch typically appears around 1660-1700 cm⁻¹, while the ester carbonyl stretch is observed at a higher frequency, around 1735-1750 cm⁻¹.[11][12] The presence of conjugation with the thiophene ring can lower these frequencies. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is usually readily observed, confirming the molecular weight.[13][14][15] Fragmentation patterns often involve cleavage adjacent to the carbonyl groups and fragmentation of the thiophene ring.[14][15] |

Applications in Drug Development

Thienyl glyoxylates are valuable precursors in the synthesis of a variety of biologically active molecules. Their ability to be readily transformed into more complex structures makes them attractive starting materials for medicinal chemists. A notable application is in the synthesis of anticholinergic agents used in the treatment of chronic obstructive pulmonary disease (COPD).

Conclusion

From their conceptual origins in the early days of thiophene chemistry to their current role as versatile synthetic intermediates, thienyl glyoxylates have proven to be a significant class of compounds. The robust and well-understood synthetic methodologies, primarily centered around the Friedel-Crafts acylation, provide reliable access to these molecules. Their rich reactivity, stemming from the 1,2-dicarbonyl motif, allows for a diverse range of chemical transformations, making them valuable building blocks in the synthesis of complex organic molecules, including important pharmaceutical agents. This guide has provided a comprehensive overview of the historical context, synthesis, and properties of thienyl glyoxylates, intended to equip researchers and drug development professionals with the foundational and practical knowledge necessary to effectively utilize these important compounds in their work.

References

- Acylation of thiophene. (n.d.). Google Patents.

-

Acylation of Thiophene. (2014, May 26). Scribd. Retrieved January 22, 2026, from [Link]

-

Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. (n.d.). Zenodo. Retrieved January 22, 2026, from [Link]

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). Trade Science Inc. Retrieved January 22, 2026, from [Link]

- Method for preparing thienylacetic acids. (n.d.). Google Patents.

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 22, 2026, from [Link]

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Catalytic Friedel–Crafts Acylation of Heteroaromatics. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Synthesis method of 2-thiophene glyoxylic acid. (n.d.). Google Patents.

-

Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

- Method for synthesizing 2-thiophene ethylamine. (n.d.). Google Patents.

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved January 22, 2026, from [Link]

-

Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (n.d.). Society for Redox Biology and Medicine. Retrieved January 22, 2026, from [Link]

- HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. (n.d.). Google.

- Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate. (n.d.). Google Patents.

-

(PDF) Synthesis, properties and biological activity of thiophene: A review. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

1 Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials M. Manuela M. Raposo,a Ana M. R. C. Sousa,a.* (n.d.). CORE. Retrieved January 22, 2026, from [Link]

-

Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. (2025, April 1). Futurity Proceedings. Retrieved January 22, 2026, from [Link]

-

A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (n.d.). bioRxiv. Retrieved January 22, 2026, from [Link]

-

Ester infrared spectra. (n.d.). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 22, 2026, from [Link]

-

Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. (2025, January 15). University of Helsinki. Retrieved January 22, 2026, from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

-

Thiophene. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

New synthesis of alpha-methyl-2-thiopheneacetic acid, a key intermediate of tiaprofenic acid and process related. (2012, March 21). Trade Science Inc. Retrieved January 22, 2026, from [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). ARKAT USA. Retrieved January 22, 2026, from [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (n.d.). Open Access Journals. Retrieved January 22, 2026, from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

- Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs. (n.d.). Google Patents.

-

Synthesis and characterization of new thienylpyrrolyl-benzothiazoles as efficient and thermally stable nonlinear optical chromophores. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

-

PUBLICATIONS. (n.d.). Mass Spectrometry. Retrieved January 22, 2026, from [Link]

-

Engineering the glyoxylate cycle for chemical bioproduction. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. rroij.com [rroij.com]

- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. US4180510A - Method for preparing thienylacetic acids - Google Patents [patents.google.com]

- 9. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. sfrbm.org [sfrbm.org]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract